2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate
Overview
Description
2,6,6-Trimethylbicyclo(31{12})H({18})O(_{2}). It is a bicyclic ester derived from verbenol and acetic acid. This compound is notable for its pleasant, pine-like aroma and is commonly used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate typically involves the esterification of verbenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
[ \text{Verbenol} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to verbenol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form verbenone, a ketone derivative.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Verbenol and acetic acid.
Oxidation: Verbenone.
Reduction: Verbenol.
Scientific Research Applications
2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism by which 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate exerts its effects depends on its application. In biological systems, it may interact with cellular receptors or enzymes, modulating various biochemical pathways. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Verbenol: The alcohol precursor to 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate.
Verbenone: The oxidized ketone form of verbenol.
Camphor: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and ketone counterparts. Its pleasant aroma also makes it particularly valuable in the fragrance and flavor industries.
Properties
IUPAC Name |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZUXVTWZQWUSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005859 | |
Record name | 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401005859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39166-57-9, 39776-82-4, 85391-32-8, 39776-79-9, 39776-80-2 | |
Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3β,5α)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39166-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3α,5α)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39776-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85391-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3β,5α)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39776-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3α,5α)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39776-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401005859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylbicyclo[3.1.1]hept-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.869 | |
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